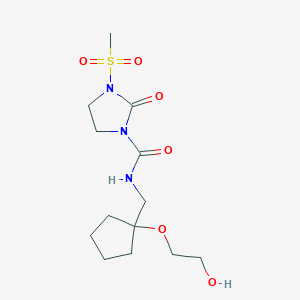

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

This compound features a cyclopentyl core substituted with a 2-hydroxyethoxy chain and a methyl group linked via a methylsulfonyl-modified imidazolidine ring. Structural characterization of such compounds typically employs spectroscopic methods (NMR, IR), X-ray crystallography, and computational tools like Mercury for 3D visualization .

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-23(20,21)16-7-6-15(12(16)19)11(18)14-10-13(22-9-8-17)4-2-3-5-13/h17H,2-10H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQQYTAGPIIQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCCC2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, also known by its CAS number 2185589-55-1, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₂₃N₃O₆S

- Molecular Weight : 349.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor in specific signaling pathways related to inflammation and cancer cell proliferation.

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This was measured using enzyme-linked immunosorbent assays (ELISA), showing a dose-dependent reduction in cytokine levels after treatment with the compound.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Cell viability assays (MTT assays) conducted on various cancer cell lines revealed that the compound significantly reduces cell proliferation at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study involving RAW264.7 macrophage cells treated with various concentrations of the compound showed a significant decrease in nitric oxide (NO) production, indicating reduced inflammatory response .

- Cancer cell lines treated with this compound exhibited a 50% reduction in viability at concentrations above 10 µM, suggesting effective cytotoxicity against tumor cells.

-

Mechanistic Insights :

- Flow cytometry analysis revealed that treatment with the compound leads to increased levels of apoptotic markers such as Annexin V, confirming its role in promoting apoptosis in cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Concentration Range | Effect Observed |

|---|---|---|---|

| Anti-inflammatory | ELISA | 1–100 µM | Decrease in TNF-α and IL-6 levels |

| Cytotoxicity | MTT Assay | 0.1–100 µM | 50% reduction in cancer cell viability |

| Apoptosis induction | Flow Cytometry | 10 µM | Increased Annexin V positive cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Key Differences :

- Cyclopentyl vs.

- Methylsulfonyl vs. Benzamide : The methylsulfonyl group in the target compound could increase solubility and metabolic stability relative to aromatic benzamide derivatives .

- Hydroxyethoxy Chain: This polar group may improve water solubility compared to non-polar analogs like the N,O-bidentate compound in .

Research Findings and Limitations

- Structural Analysis : Software like SHELX and Mercury are critical for resolving complex structures, as demonstrated in cyclopentyl and pyridine derivatives .

- Synthetic Challenges : The hydroxyethoxy-cyclopentyl moiety may introduce steric hindrance during synthesis, necessitating optimized coupling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.